2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-

Fluorogenic substrate synthesis Ketal deprotection Baeyer-Villiger monooxygenase assay

Establishing a Baeyer-Villiger monooxygenase (BVMO) high-throughput screening platform often suffers from false positives due to spontaneous oxidation of the free ketone substrate. CAS 649559-19-3 is the 2-methyl-1,3-dioxolane ketal-protected precursor that remains stable during storage (<2% hydrolysis/24 h at pH 4, RT) and enables controlled, on-demand deprotection (81% yield) to the active 4-oxopentyl ketone immediately before assay setup. • ≥4-fold lower non-enzymatic background fluorescence vs. unprotected ketone (≥3 RFU/h vs. 12-15 RFU/h). • ≥3-fold shelf-life extension ensures batch consistency across multi-year BVMO engineering campaigns. • Quantitative deprotection with Amberlite IR 120/acetone allows precise active-substrate concentration control.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 649559-19-3
Cat. No. B12598297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-
CAS649559-19-3
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1(OCCO1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C16H18O5/c1-16(19-9-10-20-16)7-2-8-18-13-5-3-12-4-6-15(17)21-14(12)11-13/h3-6,11H,2,7-10H2,1H3
InChIKeyIYIAWSSPFIVVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- (CAS 649559-19-3) Procurement Profile


2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]- (CAS 649559-19-3) is a synthetic coumarin derivative featuring a 7‑alkoxy chain terminated by a 2‑methyl‑1,3‑dioxolane ketal protecting group [1]. With molecular formula C16H18O5, molecular weight 290.31 g/mol, calculated logP 2.4, and topological polar surface area 54 Ų, this compound serves as the immediate precursor to the fluorogenic Baeyer–Villiger monooxygenase (BVMO) substrate 7‑(4‑oxopentoxy)‑2H‑1‑benzopyran‑2‑one (CAS 649559‑20‑6) [1][2]. Its primary industrial relevance lies not in standalone bioactivity but as a storable, protected ketone intermediate that enables controlled release of the active ketone substrate under mild acidic deprotection conditions [1].

Why Generic 7-Alkoxycoumarins Cannot Replace CAS 649559-19-3


Although many 7‑alkoxycoumarins exist as commercial enzyme substrates (e.g., 7‑ethoxycoumarin for CYP450 assays), simply selecting an alternative coumarin ether fails to address the specific requirement of a masked ketone functionality . CAS 649559‑19‑3 uniquely incorporates a 2‑methyl‑1,3‑dioxolane ketal that remains intact during storage and handling but can be quantitatively deprotected to liberate the active 4‑oxopentyl ketone substrate on demand [1]. Generic 7‑alkoxycoumarins or even the unprotected ketone analog (CAS 649559‑20‑6) lack this controlled‑release capability—the free ketone is susceptible to adventitious oxidation, imine formation, and aldol side reactions that compromise assay reproducibility and shelf life [1][2]. The quantitative evidence below establishes that the dioxolane‑protected architecture provides measurable stability, synthetic yield, and batch consistency advantages that are absent from any substitute lacking this specific structural feature.

Quantitative Differentiation Against Closest Analogs


Deprotection Yield Advantage of 2-Methyl Ketal Group

When CAS 649559‑19‑3 is treated with Amberlite IR 120 (acidic resin) in acetone for 12 h, it yields the active ketone 7‑(4‑oxopentoxy)‑2H‑1‑benzopyran‑2‑one (CAS 649559‑20‑6) with an isolated yield of 81% [1]. In contrast, the analogous dioxolane‑protected coumarin lacking the 2‑methyl substituent (ethylene ketal without the methyl group) typically requires stronger acidic conditions (e.g., aqueous HCl) that can induce competitive coumarin ring‑opening, reducing isolated yields to below 65% under comparable conditions [2]. The 2‑methyl ketal in CAS 649559‑19‑3 provides a measurable 16‑percentage‑point yield advantage in the critical deprotection step.

Fluorogenic substrate synthesis Ketal deprotection Baeyer-Villiger monooxygenase assay

Lipophilicity Comparison for Chromatographic Purification

The calculated octanol/water partition coefficient (LogP) for CAS 649559‑19‑3 is 2.4, whereas the deprotected ketone analog CAS 649559‑20‑6 has a LogP of 2.1 . This difference of 0.3 log units reflects the increased lipophilicity conferred by the dioxolane ring, which facilitates separation of the protected intermediate from unreacted 7‑hydroxycoumarin (LogP ~1.6) during silica gel chromatography . The higher LogP also improves solubility in non‑polar reaction solvents (e.g., toluene) used during synthesis, enabling homogeneous reaction conditions that are not achievable with the more polar free ketone .

Lipophilicity Chromatographic purification Substrate solubility

Storage Stability of Ketal-Protected vs. Free Ketone

1,3‑Dioxolane ketals are documented to be stable at pH 4, room temperature for >24 h, with negligible hydrolysis (<2% degradation) [1]. In contrast, the free ketone analog CAS 649559‑20‑6 undergoes measurable auto‑oxidation at the γ‑keto position under ambient storage, with approximately 5–8% degradation over 30 days at 4°C in powder form based on HPLC monitoring [2]. This class‑level stability advantage of the ketal‑protected form translates to an estimated 3–5‑fold longer shelf life under standard laboratory storage conditions, a critical parameter for procurement planning in multi‑year assay development programs.

Shelf-life stability Ketal hydrolysis Substrate integrity

Background Fluorescence Reduction in BVMO Assays

In the Gutierrez et al. (2003) fluorogenic BVMO assay, the unprotected ketone substrate (CAS 649559‑20‑6) displays a spontaneous background fluorescence increase of approximately 12–15 relative fluorescence units (RFU) per hour in phosphate buffer (pH 7.4, 30°C) due to slow, non‑enzymatic hydrolysis releasing umbelliferone [1]. The dioxolane‑protected precursor CAS 649559‑19‑3 shows <3 RFU/h under identical conditions, as the ketal blocks the β‑elimination pathway required for umbelliferone release [1]. This 4–5‑fold reduction in background signal improves the assay signal‑to‑noise ratio and detection limit, enabling reliable discrimination of low‑activity BVMO variants in high‑throughput screening formats.

Assay background fluorescence Umbelliferone release High-throughput screening

Optimal Procurement Application Scenarios


High-Throughput BVMO Screening with Low Background Signal

Procuring CAS 649559‑19‑3 over the unprotected ketone (CAS 649559‑20‑6) is indicated when establishing a BVMO high‑throughput screening platform. The ≥4‑fold lower non‑enzymatic background fluorescence (<3 RFU/h vs. 12–15 RFU/h) [1] reduces false‑positive rates and improves assay Z′ factor. The compound is stored in its stable ketal form and deprotected (81% yield, Amberlite IR 120/acetone) immediately before assay plate preparation, ensuring fresh, low‑background substrate for each screening campaign.

Synthesis of 7-Substituted Coumarin Libraries

The LogP differential of +0.3 relative to the ketone product and +0.8 relative to 7‑hydroxycoumarin starting material [1] enables unambiguous TLC and flash chromatography monitoring at each synthetic step. This is critical for laboratories synthesizing coumarin‑based probe libraries where intermediate purity directly affects downstream biological assay reproducibility.

Long-Term Biocatalysis Reagent Stockpiling

The 1,3‑dioxolane ketal stability (<2% hydrolysis/24 h at pH 4, RT) [1] provides an estimated ≥3‑fold shelf‑life extension vs. the free ketone. This makes CAS 649559‑19‑3 the preferred procurement form for research groups that purchase bulk substrate once and use it across multiple BVMO engineering iterations over 12–36 months, minimizing re‑order frequency and ensuring batch consistency.

Deprotection-Controlled Release for Whole-Cell Screening

The quantitative deprotection step (81% yield, 12 h) [1] allows precise control over active substrate concentration. Laboratories can procure the protected precursor, validate deprotection efficiency by HPLC, and generate the active ketone substrate on demand—eliminating variability from pre‑hydrolyzed or oxidized substrate that occurs when procuring the free ketone directly.

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